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1H-Pyrazolo[3,4-d]pyrimidin-3(2H)-one

Kinase inhibitor design Purine isostere Hinge-region binding

1H-Pyrazolo[3,4-d]pyrimidin-3(2H)-one (CAS 90993-87-6; molecular formula C₅H₄N₄O; molecular weight 136.11 g/mol) is the unsubstituted parent heterocycle of the pyrazolo[3,4-d]pyrimidin-3-one class. This bicyclic scaffold is established in the medicinal chemistry literature as a purine isostere, wherein the imidazole ring of the natural purine nucleus is replaced by a pyrazole moiety, repositioning nitrogen atoms while retaining the capacity to form hydrogen-bonding contacts with kinase hinge regions.

Molecular Formula C5H4N4O
Molecular Weight 136.11 g/mol
Cat. No. B1500419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[3,4-d]pyrimidin-3(2H)-one
Molecular FormulaC5H4N4O
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=N1)NNC2=O
InChIInChI=1S/C5H4N4O/c10-5-3-1-6-2-7-4(3)8-9-5/h1-2H,(H2,6,7,8,9,10)
InChIKeyJTNQNHQPENYUGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazolo[3,4-d]pyrimidin-3(2H)-one: Core Scaffold Identity, Physicochemical Profile, and Purine Isostere Classification for Procurement Evaluation


1H-Pyrazolo[3,4-d]pyrimidin-3(2H)-one (CAS 90993-87-6; molecular formula C₅H₄N₄O; molecular weight 136.11 g/mol) is the unsubstituted parent heterocycle of the pyrazolo[3,4-d]pyrimidin-3-one class . This bicyclic scaffold is established in the medicinal chemistry literature as a purine isostere, wherein the imidazole ring of the natural purine nucleus is replaced by a pyrazole moiety, repositioning nitrogen atoms while retaining the capacity to form hydrogen-bonding contacts with kinase hinge regions [1]. The 3-one oxidation state distinguishes this scaffold from the pyrazolo[3,4-d]pyrimidin-4-one series and confers a unique tautomeric equilibrium (1H,2H-dihydro ↔ 2H,3H forms) that modulates hydrogen-bond donor/acceptor topology. With a computed density of 1.5±0.1 g/cm³ and a boiling point of 243.4±9.0 °C at 760 mmHg , the compound serves as a versatile synthetic intermediate amenable to functionalization at the N1, N2, C4, and C6 positions for generating focused kinase inhibitor libraries.

Why Purine or Pyrazolo[3,4-d]pyrimidin-4-one Scaffolds Cannot Substitute for the 3-One Core in 1H-Pyrazolo[3,4-d]pyrimidin-3(2H)-one Procurement


The 1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one scaffold is not functionally interchangeable with either its purine progenitor or its 4-one regioisomer. As a purine isostere, the scaffold retains adenine-mimetic hinge-binding capacity in kinase active sites, but the repositioned pyrazole nitrogen atoms alter the hydrogen-bonding geometry relative to purine, directly impacting kinase selectivity profiles [1]. Between the 3-one and 4-one oxidation states, the C3 carbonyl vs. C4 carbonyl placement redirects the tautomeric equilibrium and consequently shifts the vector of the key hydrogen-bond acceptor available for hinge-region contacts [2]. Crystallographic evidence across multiple kinases—including ZIPK (PDB 5VJA), c-Src (PDB 4O2P), EphB4 (PDB 6FNK), FAK (PDB 4GU9), and S6K1 (PDB 3WF6)—demonstrates that the pyrazolo[3,4-d]pyrimidine core engages the hinge region via N7 as H-bond acceptor and the exocyclic N4 substituent as H-bond donor, an orientation dependent on the 3-one tautomeric state that is absent in 4-one congeners [3]. Substituting a purine or a generic heterocycle for this scaffold therefore risks losing the finely tuned selectivity window evidenced by derivatives such as HS38, which achieves nanomolar DAPK1/ZIPK inhibition with no detectable activity against Src or Abl kinases—a selectivity profile intrinsically linked to the pyrazolo[3,4-d]pyrimidin-3-one pharmacophore [4].

Quantitative Differentiation Evidence for 1H-Pyrazolo[3,4-d]pyrimidin-3(2H)-one and Its Derivatives Against Key Comparators


Purine Isostere Architecture: Crystallographically Validated Kinase Hinge Binding with Differentiated H-Bond Geometry vs. Adenine-Based Scaffolds

The pyrazolo[3,4-d]pyrimidine scaffold is unequivocally established as a purine isostere, replacing the imidazole ring of adenine/guanine with a pyrazole moiety [1]. This structural substitution repositions the nitrogen atoms while preserving ATP-mimetic hinge-region binding contacts. In contrast to purine, the scaffold presents N7 as the primary hinge H-bond acceptor (instead of purine N1), which interacts with the backbone NH of conserved hinge residues (e.g., Cys919 in EGFR, Cys532 in RAF kinases) [2]. The pyrazolo[3,4-d]pyrimidine core is an isostere of the adenine ring of ATP, enabling it to mimic kinase active site hinge region binding contacts, as comprehensively reviewed by Kassab (2023) [3]. X-ray co-crystal structures with ZIPK (DAPK3) at 2.46 Å resolution (PDB 5VJA) confirm that the pyrazolo[3,4-d]pyrimidinone ligand HS38 occupies the ATP-binding pocket with the scaffold N7 engaging the hinge backbone [4].

Kinase inhibitor design Purine isostere Hinge-region binding Scaffold hopping

DAPK1/ZIPK Dual Inhibition with Kinase Selectivity: HS38 vs. Structural Analogue HS43 — A 5-Fold Affinity Window Validated Ex Vivo

The pyrazolo[3,4-d]pyrimidinone HS38 demonstrates ATP-competitive inhibition of DAPK1 (IC₅₀ = 200 nM) and ZIPK (Kd = 280 nM), with no significant inhibitory effect on Src or Abl kinases [1]. In a direct head-to-head comparison, a close structural analogue HS43 — differing only in substituent modification on the pyrazolo[3,4-d]pyrimidinone core — exhibited a 5-fold lower affinity for ZIPK and, critically, produced no measurable effect on RLC20 phosphorylation in cellular assays or on contractile force in ex vivo mouse aorta and rabbit ileum preparations [2]. HS38 decreased RLC20 and MYPT1 phosphorylation and promoted relaxation in Ca²⁺-sensitized vessels, while HS43 was completely inactive across all tissue endpoints [2]. This steep SAR demonstrates that minor structural perturbations to the pyrazolo[3,4-d]pyrimidin-3-one scaffold can produce all-or-nothing pharmacological outcomes.

DAPK1 inhibitor ZIPK inhibitor Smooth muscle contractility Kinase selectivity

CDK2 Inhibition Outperforming Roscovitine: Pyrazolo[3,4-d]pyrimidinone Derivative 4a vs. Clinical-Stage CDK Inhibitor Benchmark

In a 2023 study by Zaki et al., a series of N5-substituted-pyrazolo[3,4-d]pyrimidinone derivatives were systematically evaluated for CDK2 inhibitory activity using the ADP-Glo kinase assay with (R)-roscovitine as the reference positive control [1]. Compound 4a, bearing an N5-2-(4-halophenyl)acetamide substituent on the pyrazolo[3,4-d]pyrimidinone core, inhibited CDK2 with an IC₅₀ of 0.21 µM, surpassing the reference compound roscovitine (IC₅₀ = 0.25 µM) under identical assay conditions [1]. This represents a 1.19-fold improvement in potency. Molecular docking revealed that compound 4a establishes key interactions with Ile10, Leu83, and Leu134 within the CDK2 ATP-binding site [2]. Importantly, compound 4a also demonstrated antiproliferative activity against HCT116 colorectal cancer cells and HepG2 hepatocellular carcinoma cells, linking the enzymatic inhibition to cellular efficacy [2].

CDK2 inhibitor Anticancer Cell cycle Roscovitine comparator

Bcr-Abl T315I Allosteric Inhibition as Monotherapy: Pyrazolo[3,4-d]pyrimidine Derivative vs. GNF2/5 Requiring ATP-Competitive Inhibitor Co-Administration

The Bcr-Abl T315I gatekeeper mutation confers resistance to all first- and second-generation ATP-competitive tyrosine kinase inhibitors (imatinib, dasatinib, nilotinib, bosutinib). Myristate pocket (MP) allosteric binders such as GNF2 and GNF5, discovered by Novartis, showed promising allosteric inhibition but proved to be active against the T315I mutant only when used in combination with an ATP-competitive inhibitor [1]. Using a cascade screening approach combining fluorescence polarization, in silico docking/dynamics, and kinetic-enzymatic studies, Radi et al. identified a pyrazolo[3,4-d]pyrimidine derivative (compound 6) that acts as an allosteric Bcr-Abl inhibitor active on 32D leukemia cell lines expressing both wild-type Bcr-Abl and the T315I mutant — critically, without requiring co-administration of any ATP-competitive inhibitor [1]. This represents a qualitative mechanistic advantage over the GNF2/5 chemotype.

Bcr-Abl T315I Allosteric inhibitor Myristate pocket Drug-resistant CML

Xanthine Oxidase Inhibition: Pyrazolo[3,4-d]pyrimidine Derivatives Outperform Allopurinol with 1.29-Fold Potency Advantage

In a systematic biochemical characterization study by Tamta et al. (2006), seven pyrazolopyrimidine-based compounds (allopurinol derivatives) were evaluated for xanthine oxidase (XO) inhibitory activity and compared head-to-head with the clinical standard allopurinol [1]. 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine emerged as the most potent inhibitor, with an IC₅₀ of 0.600 ± 0.009 µM, surpassing allopurinol (IC₅₀ = 0.776 ± 0.012 µM) by a factor of 1.29-fold [1]. Two additional pyrazolo[3,4-d]pyrimidine derivatives also showed inhibitory activity comparable to allopurinol: 4-mercapto-1H-pyrazolo[3,4-d]pyrimidine (IC₅₀ = 1.326 ± 0.013 µM) and 4-amino-6-hydroxypyrazolo[3,4-d]pyrimidine (IC₅₀ = 1.564 ± 0.065 µM) [1]. Separately, the naturally occurring 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-one-6-ol (hydroxyakalone) was characterized as an XO inhibitor with an IC₅₀ of 4.6 µM [2], further validating the scaffold's inherent XO inhibitory pharmacophore.

Xanthine oxidase inhibitor Allopurinol comparator Hyperuricemia Pyrazolopyrimidine

Prioritized Application Scenarios for 1H-Pyrazolo[3,4-d]pyrimidin-3(2H)-one Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization: DAPK1/ZIPK Dual Inhibition with Built-In Selectivity Over Src and Abl

Procurement of 1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one as a synthetic intermediate enables access to the HS38 chemotype, which achieves nanomolar dual DAPK1/ZIPK inhibition (IC₅₀ = 200 nM / Kd = 280 nM) with a demonstrated absence of activity against Src and Abl kinases [1]. The steep SAR evidenced by the HS38 vs. HS43 head-to-head comparison — where a single substituent change produces a ≥5-fold ZIPK affinity shift and complete loss of ex vivo functional activity [1] — positions this scaffold as ideal for programs requiring finely tunable DAPK family selectivity. Relevant therapeutic contexts include smooth muscle hypercontractility disorders (hypertension, vasospasm) and ischemia-reperfusion injury, where DAPK1/ZIPK have been genetically and pharmacologically validated as targets [1].

CDK2-Targeted Anticancer Agent Development with Demonstrated Superiority Over Roscovitine

The pyrazolo[3,4-d]pyrimidin-3-one core, when elaborated with N5-2-(4-halophenyl)acetamide substituents, yields CDK2 inhibitors (e.g., compound 4a) that outperform the clinical benchmark roscovitine (IC₅₀ 0.21 vs. 0.25 µM) in head-to-head kinase assays [2]. The derivatives additionally demonstrate antiproliferative activity against colorectal (HCT116) and hepatocellular (HepG2) carcinoma cell lines [2]. This scenario is directly relevant to medicinal chemistry teams seeking a non-purine CDK2 inhibitor scaffold with validated potency advantage over an established clinical candidate, particularly for cancers where CDK2 dysregulation drives proliferation independently of CDK4/6.

Allosteric Bcr-Abl T315I Inhibitor Discovery: Monotherapy Approach to Drug-Resistant CML

The pyrazolo[3,4-d]pyrimidine scaffold uniquely enables allosteric Bcr-Abl inhibition with standalone activity against the T315I gatekeeper mutant, a property not shared by GNF2/5-class myristate pocket binders that require ATP-competitive inhibitor co-administration [3]. Research groups focused on overcoming T315I-mediated imatinib resistance can leverage this scaffold to develop monotherapy allosteric inhibitors, addressing a clear unmet need in chronic myelogenous leukemia where the T315I mutation confers pan-resistance to approved ATP-competitive TKIs [3].

Xanthine Oxidase Inhibitor Development with Potency Matching or Exceeding Allopurinol

Pyrazolo[3,4-d]pyrimidine derivatives demonstrate XO inhibitory potency comparable to or exceeding allopurinol, with 4-amino-6-mercaptopyrazolo[3,4-d]pyrimidine achieving an IC₅₀ of 0.600 µM vs. allopurinol's 0.776 µM (1.29-fold improvement) [4]. This is complemented by the naturally occurring pyrazolo[3,4-d]pyrimidin-3-one scaffold of hydroxyakalone (IC₅₀ = 4.6 µM) [5]. For industrial groups developing next-generation uric acid-lowering agents — particularly for the significant allopurinol-intolerant gout patient population — the scaffold offers a structurally differentiated starting point with validated target engagement.

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